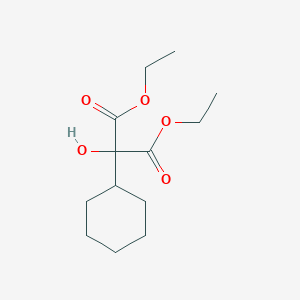
Propanedioic acid, cyclohexylhydroxy-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, cyclohexylhydroxy-, diethyl ester, also known as diethyl cyclohexylhydroxymalonic acid ester, is an organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of two ester groups and a cyclohexylhydroxy group attached to the malonic acid backbone. It is commonly used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, cyclohexylhydroxy-, diethyl ester typically involves the esterification of cyclohexylhydroxymalonic acid. One common method is the reaction of cyclohexylhydroxymalonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of diethyl malonate followed by the introduction of the cyclohexylhydroxy group. This can be achieved through various methods, including the use of cyclohexylhydroxy derivatives and appropriate catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, cyclohexylhydroxy-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and diols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, cyclohexylhydroxy-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propanedioic acid, cyclohexylhydroxy-, diethyl ester involves its reactivity as a malonic ester. The compound can undergo decarboxylation to form reactive intermediates that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler malonic ester without the cyclohexylhydroxy group.
Dimethyl malonate: Another malonic ester with methyl groups instead of ethyl groups.
Cyclohexylmalonic acid: Similar structure but lacks the ester groups.
Uniqueness
Propanedioic acid, cyclohexylhydroxy-, diethyl ester is unique due to the presence of both ester groups and a cyclohexylhydroxy group, which imparts distinct reactivity and properties. This makes it a valuable compound in organic synthesis and various scientific applications.
Eigenschaften
CAS-Nummer |
56150-06-2 |
|---|---|
Molekularformel |
C13H22O5 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
diethyl 2-cyclohexyl-2-hydroxypropanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-17-11(14)13(16,12(15)18-4-2)10-8-6-5-7-9-10/h10,16H,3-9H2,1-2H3 |
InChI-Schlüssel |
GYLGIEQZIRQAFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1CCCCC1)(C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
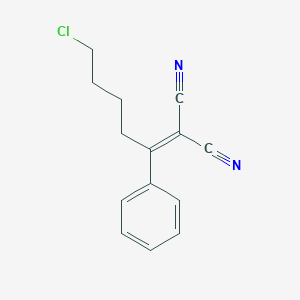

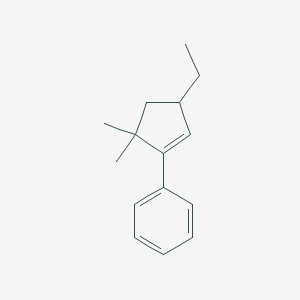
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
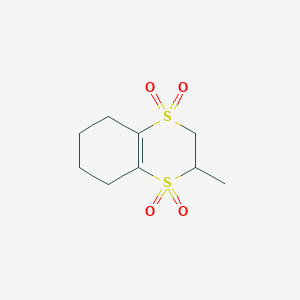
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
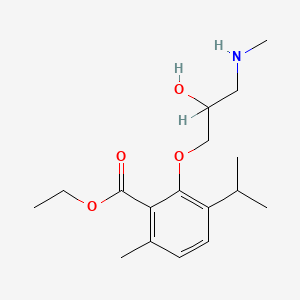
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
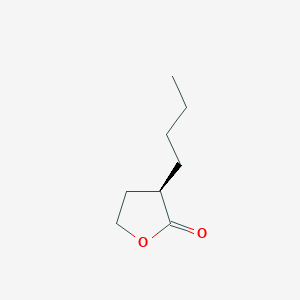
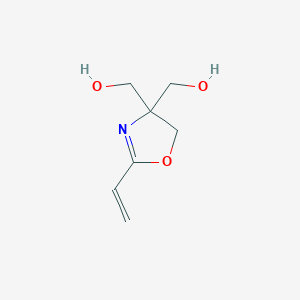
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
